molecular formula C12H9ClN2S B11797648 4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine

4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine

Cat. No.: B11797648
M. Wt: 248.73 g/mol
InChI Key: YYVSKKVNMUYAJN-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine is a heterocyclic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thieno ring and a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine: Known for its use in the treatment of schizophrenia.

    4-Amino-2-methyl-10H-thieno[2,3-b][1,5]-benzodiazepine: Used as an intermediate in the synthesis of other compounds.

Uniqueness

4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-chloro-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVSKKVNMUYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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